molecular formula C11H12ClNO3S B6223525 methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate CAS No. 353445-88-2

methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate

Cat. No. B6223525
CAS RN: 353445-88-2
M. Wt: 273.7
InChI Key:
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Description

Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate (M3C4DMSB) is an organosulfur compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, which is a common aromatic carboxylic acid found in many plants and animals. M3C4DMSB has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of cancer, as well as its potential to act as an anti-inflammatory agent. Additionally, methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has been used to study its effects on the central nervous system, as well as its ability to act as an antioxidant.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of pro-inflammatory mediators. Additionally, it has been suggested that methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate may act as an antioxidant, as well as a free radical scavenger.
Biochemical and Physiological Effects
methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to have a protective effect on cells and tissues, as well as an anti-tumor effect.

Advantages and Limitations for Lab Experiments

Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has been shown to be relatively stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic to cells and tissues at high concentrations, and it can cause irritation to the skin and eyes.

Future Directions

The potential future directions for methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate are numerous. It could be further studied for its potential use in the treatment of cancer, as well as its potential to act as an anti-inflammatory agent. Additionally, it could be studied for its ability to act as an antioxidant, as well as its potential to act as a free radical scavenger. Additionally, it could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be studied for its potential use in the treatment of other diseases, such as diabetes and heart disease.

Synthesis Methods

Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is synthesized by the reaction of dimethyl sulfoxide (DMSO) and 3-chloro-4-hydroxybenzoic acid (3-C4HBA). The reaction is carried out in a two-step process. In the first step, the DMSO is reacted with 3-C4HBA in the presence of a catalyst to form methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate. In the second step, the product is purified by recrystallization and/or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate involves the reaction of 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid with methanol and a dehydrating agent.", "Starting Materials": [ "3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid", "Methanol", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid in methanol.", "Step 2: Add a dehydrating agent (such as thionyl chloride or phosphorus pentoxide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the reaction mixture to quench the excess dehydrating agent.", "Step 6: Extract the product with a suitable organic solvent (such as ethyl acetate).", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

353445-88-2

Product Name

methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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